3-Chloro-2-(4-fluorophenyl)pyridine
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Overview
Description
3-Chloro-2-(4-fluorophenyl)pyridine: is an organic compound with the molecular formula C11H7ClFN . It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the third position and a 4-fluorophenyl group at the second position.
Mechanism of Action
Target of Action
It’s worth noting that this compound is often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, the reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Biochemical Pathways
It’s known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
Its role in the suzuki–miyaura coupling reaction suggests that it contributes to the formation of carbon–carbon bonds, a fundamental process in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Chloro-2-(4-fluorophenyl)pyridine involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. In this case, 3-chloropyridine can be coupled with 4-fluorophenylboronic acid under mild conditions to yield the desired product .
Industrial Production Methods:
Industrial production of this compound often involves optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The reaction is typically carried out in a controlled environment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-2-(4-fluorophenyl)pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Pyridines: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Pyridine Derivatives: Depending on the specific oxidation or reduction conditions.
Scientific Research Applications
Chemistry:
3-Chloro-2-(4-fluorophenyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its biological activity and potential therapeutic applications .
Industry:
The compound is used in the production of agrochemicals and other industrial chemicals. Its unique structure makes it valuable in the development of new products with specific properties .
Comparison with Similar Compounds
3-Chloro-2-fluoropyridine: Similar in structure but lacks the 4-fluorophenyl group.
2-Chloro-4-fluorophenylpyridine: Similar but with different substitution patterns on the pyridine ring.
Uniqueness:
3-Chloro-2-(4-fluorophenyl)pyridine is unique due to the presence of both chlorine and fluorine substituents, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various chemical reactions and applications .
Properties
IUPAC Name |
3-chloro-2-(4-fluorophenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN/c12-10-2-1-7-14-11(10)8-3-5-9(13)6-4-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWFWHJZZONRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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